ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate
Description
This compound is a structurally complex molecule featuring a hybrid scaffold that integrates multiple pharmacophoric elements:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- 4-Oxo-3,4-dihydroquinazolin-2-yl core: A heterocyclic system associated with kinase inhibition and anticancer activity .
- Indol-3-ylpropanamido moiety: The indole group is a common motif in bioactive molecules, contributing to interactions with hydrophobic pockets in target proteins (e.g., serotonin receptors) .
Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O5S/c1-2-40-29(39)19-11-14-21(15-12-19)32-27(37)18-41-30-33-25-10-6-4-8-23(25)28(38)35(30)34-26(36)16-13-20-17-31-24-9-5-3-7-22(20)24/h3-12,14-15,17,31H,2,13,16,18H2,1H3,(H,32,37)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBRMBLUOFVKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The quinazolinone structure is often formed through the condensation of anthranilic acid derivatives with amides or esters . The final step involves the coupling of the indole and quinazolinone derivatives with ethyl 4-aminobenzoate under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazolinone structure can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroquinazoline derivatives, and substituted benzoate esters .
Scientific Research Applications
Ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The quinazolinone structure can inhibit certain enzymes, leading to therapeutic effects . The benzoate ester can enhance the compound’s bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of indole, quinazolinone, and sulfanyl acetamide groups. Below is a comparative analysis with similar ethyl benzoate derivatives (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
*Molecular weights estimated using ChemDraw.
Key Observations :
The oxadiazole in ’s compound introduces a rigid, planar structure, whereas the quinazolinone’s fused ring system could enhance π-π stacking interactions .
Functional Group Impact: The sulfanyl acetamide linker in the target compound differs from the phenethylamino (I-6230) or phenethylthio (I-6373) groups, possibly altering solubility and pharmacokinetics .
Biological Activity: While highlights antimicrobial activity for oxadiazole-thiol-indole derivatives, the target compound’s quinazolinone-thioether hybrid may shift activity toward kinase or protease inhibition, as seen in other quinazolinone-based drugs (e.g., gefitinib) .
Research Findings and Limitations
- Synthetic Challenges: The coupling of indole-propanamido to the quinazolinone core may require precise reaction conditions to avoid thioether oxidation or ester hydrolysis .
- Data Gaps: No experimental data on the target compound’s solubility, stability, or bioactivity are provided in the evidence. Further in vitro assays are needed to validate hypothesized activities.
Biological Activity
Ethyl 4-[2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that combines elements of indole and quinazoline structures. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure
The compound can be broken down into several key components:
- Indole moiety : Known for its role in various biological activities.
- Quinazoline core : Associated with a range of pharmacological effects, including anti-cancer and anti-microbial properties.
- Thioether linkage : This feature may enhance the compound's biological activity by affecting its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated low MIC values against various bacterial strains, including Staphylococcus aureus and MRSA. For example, a related indolylquinazolinone showed an MIC of 0.98 μg/mL against MRSA .
- Fungal Activity : The compound also exhibits antifungal properties, with certain derivatives showing significant activity against Candida albicans (MIC values around 7.80 μg/mL) .
Anticancer Activity
The anticancer potential of this compound class is noteworthy:
- Cytotoxicity : Several synthesized compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values often less than 10 μM. Notably, some compounds preferentially suppress the growth of rapidly dividing cells compared to slower-growing non-tumor cells .
- Mechanism of Action : The mechanism may involve interference with cellular proliferation pathways or induction of apoptosis in cancer cells.
Antitubercular Activity
The compound has shown promise in antitubercular applications:
- Inhibition of Mycobacterium tuberculosis : Certain derivatives were effective in inhibiting the growth of M. tuberculosis, suggesting potential for development as anti-tubercular agents .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of a related quinazolinone derivative demonstrated significant inhibition of biofilm formation by Staphylococcus species without affecting planktonic cell viability. This suggests a potential application in preventing chronic infections associated with biofilms .
Case Study 2: Anticancer Properties
In vitro studies on indolylquinazolinones indicated that specific compounds exhibited selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) while sparing normal fibroblasts, highlighting their potential as targeted cancer therapies .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
